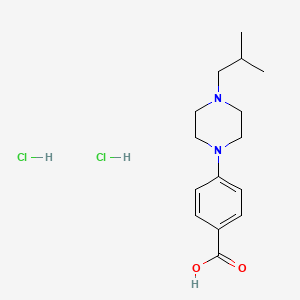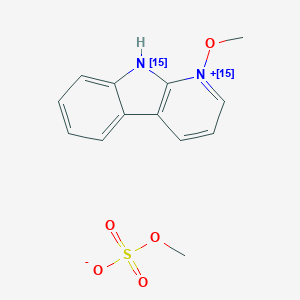![molecular formula C10H8ClN3O2 B13725340 (4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13725340.png)
(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one is a chemical compound with the molecular formula C10H8ClN3O2 and a molecular weight of 237.64 g/mol This compound is notable for its unique structure, which includes an isoxazole ring, a chloromethyl group, and an aminopyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one typically involves the condensation of 2-aminopyridine-3-carbaldehyde with 3-(chloromethyl)isoxazol-5(4H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The isoxazole ring may also play a role in binding to biological targets, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Another compound with a heterocyclic ring structure.
Phenylephrine Related Compound F: Contains a similar aromatic ring structure.
Methylammonium lead halide: Shares some structural similarities in terms of ring systems.
Uniqueness
(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one is unique due to its combination of an isoxazole ring, a chloromethyl group, and an aminopyridine moiety
Propiedades
Fórmula molecular |
C10H8ClN3O2 |
|---|---|
Peso molecular |
237.64 g/mol |
Nombre IUPAC |
(4E)-4-[(2-aminopyridin-3-yl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H8ClN3O2/c11-5-8-7(10(15)16-14-8)4-6-2-1-3-13-9(6)12/h1-4H,5H2,(H2,12,13)/b7-4+ |
Clave InChI |
GKIHUGQQEYFNOJ-QPJJXVBHSA-N |
SMILES isomérico |
C1=CC(=C(N=C1)N)/C=C/2\C(=NOC2=O)CCl |
SMILES canónico |
C1=CC(=C(N=C1)N)C=C2C(=NOC2=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((tert-Butoxycarbonyl)(cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13725259.png)
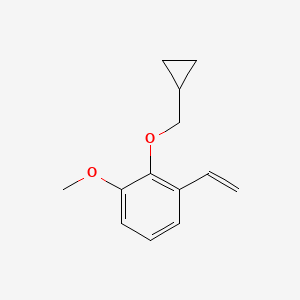
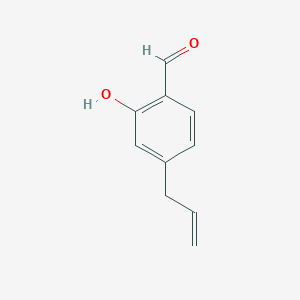
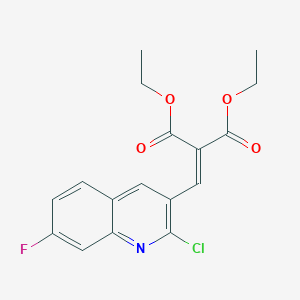
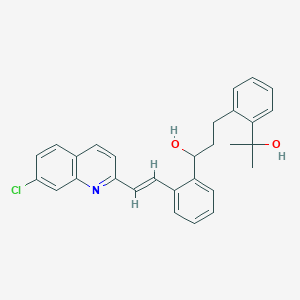
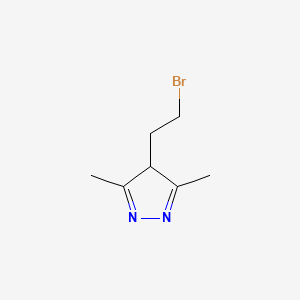
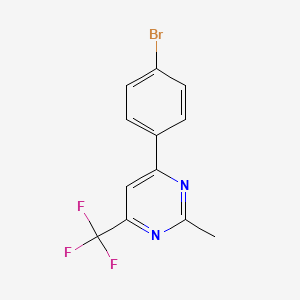

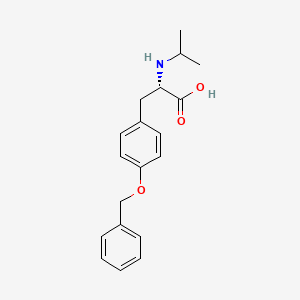
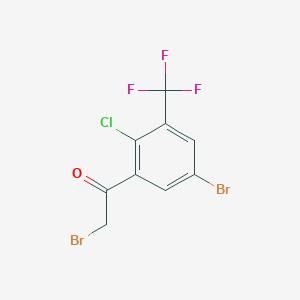
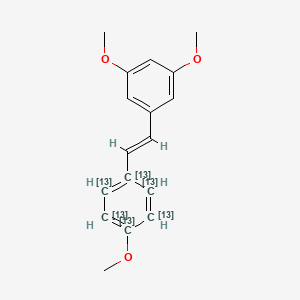
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine](/img/structure/B13725323.png)
